molecular formula C16H15NO3S B2862837 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide CAS No. 2034291-54-6

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide

Cat. No.: B2862837
CAS No.: 2034291-54-6
M. Wt: 301.36
InChI Key: KLUQNHRFUUHVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a thiophene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl halide.

    Thiophene Carboxamide Formation: The final step involves the formation of the thiophene carboxamide through an amide coupling reaction between thiophene-2-carboxylic acid and the intermediate containing the benzofuran and methoxyethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-ethyl)thiophene-2-carboxamide
  • N-(2-(benzofuran-2-yl)-2-methoxyethyl)furan-2-carboxamide
  • N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzamide

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is unique due to the combination of its benzofuran, methoxyethyl, and thiophene carboxamide moieties. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various scientific fields.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-14(10-17-16(18)15-7-4-8-21-15)13-9-11-5-2-3-6-12(11)20-13/h2-9,14H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUQNHRFUUHVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.